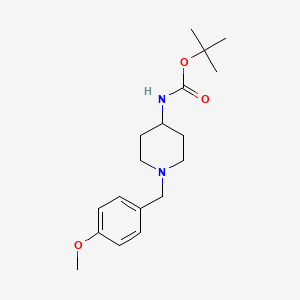

tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C19H30N2O3 and a molecular weight of 334.45 g/mol . This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Wirkmechanismus

Target of Action

It’s known that similar compounds have shown antimicrobial activity against multidrug-resistant gram-positive bacteria .

Mode of Action

It has been suggested that it may cause depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential . This disruption of the membrane potential could inhibit essential processes in the bacteria, leading to their death.

Result of Action

The compound has shown strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Additionally, proper ventilation should be ensured when handling the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(4-methoxybenzyl)piperidin-4-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl methyl(piperidin-4-yl)carbamate

- tert-Butyl piperidin-4-ylcarbamate

Uniqueness

tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties compared to other similar compounds .

Biologische Aktivität

Tert-Butyl 1-(4-methoxybenzyl)piperidin-4-ylcarbamate (CAS No. 93499-05-9) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group and a 4-methoxybenzyl moiety. Its molecular formula is C15H23N2O3, and it has a molecular weight of approximately 281.35 g/mol. The compound's structure is depicted as follows:

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations ranging from 0.78−3.125μg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78−3.125μg/mL |

| Vancomycin-resistant Enterococcus faecium (VREfm) | 0.78−3.125μg/mL |

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of key bacterial enzymes and disruption of cell wall synthesis. The carbamate moiety is known to interact with acetylcholinesterase (AChE), leading to potential neurotoxic effects in certain organisms, which could be leveraged for therapeutic applications in targeted bacterial infections .

Case Study on Antimicrobial Efficacy

In a controlled laboratory study, the efficacy of this compound was evaluated against a panel of bacterial strains. The results demonstrated that the compound not only inhibited growth but also exhibited bactericidal activity, as evidenced by a reduction in colony-forming units (CFUs) after treatment.

Experimental Design:

- Objective: Assess the antimicrobial potency against resistant strains.

- Method: Disk diffusion method was employed alongside MIC determination.

- Results: Significant zones of inhibition were observed for MRSA and VREfm.

In Vitro Studies

In vitro pharmacological screening has revealed that this compound can modulate inflammatory pathways, particularly through the inhibition of NLRP3 inflammasome activity. This suggests potential applications in treating inflammatory diseases .

Table: Summary of In Vitro Findings

| Parameter | Observation |

|---|---|

| NLRP3 Inflammasome Inhibition | Significant reduction in IL-1β release |

| Cytotoxicity | Low cytotoxicity at therapeutic doses |

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)19-15-9-11-20(12-10-15)13-14-5-7-16(22-4)8-6-14/h5-8,15H,9-13H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZDIACKJIGXHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.